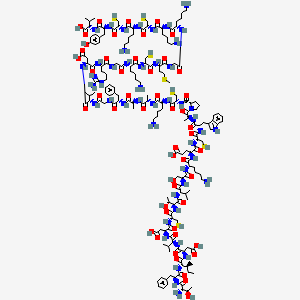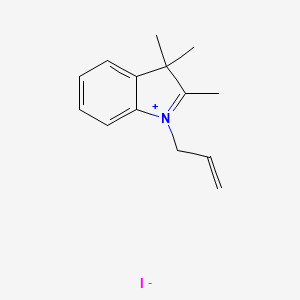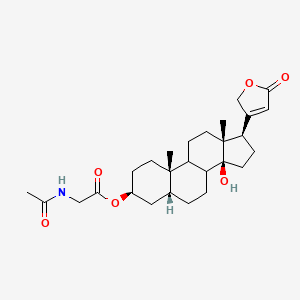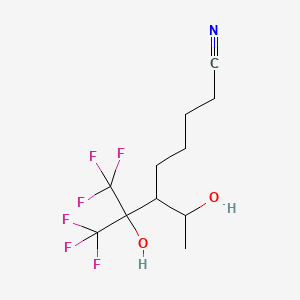![molecular formula C8H18O4 B15342370 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol CAS No. 29171-01-5](/img/structure/B15342370.png)
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol typically involves the reaction of propylene oxide with methoxyethanol under basic conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the methoxyethanol acts as a nucleophile, attacking the epoxide ring of propylene oxide to form the desired product. Industrial production methods often involve continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It serves as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol involves its ability to interact with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and stabilization of other compounds. In biological systems, it can interact with proteins and enzymes, affecting their structure and function . The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, enhancing its solubility and effectiveness in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol can be compared with other similar compounds such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has similar solvent properties but differs in its molecular structure, leading to variations in its reactivity and applications.
1-Ethoxy-2-propanol: Another similar compound used as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific combination of hydrophilic and hydrophobic properties, making it an effective solvent and stabilizer in diverse applications .
Eigenschaften
CAS-Nummer |
29171-01-5 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H18O4/c1-8(9)7-12-6-5-11-4-3-10-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
MCBRLKGIOZXDOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


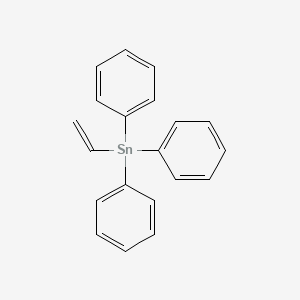
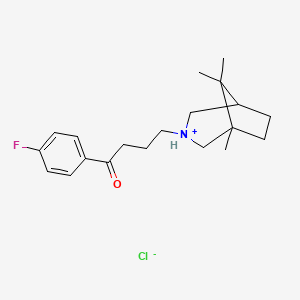


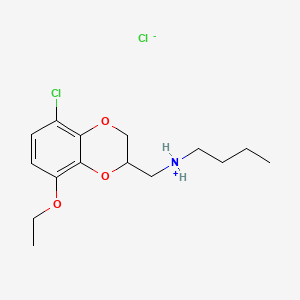
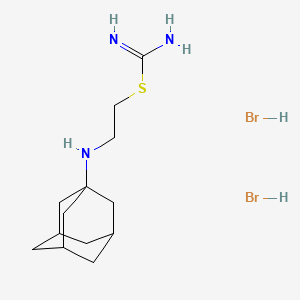
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)

